![molecular formula C30H24Sn B14314442 Dibenzyl[bis(phenylethynyl)]stannane CAS No. 111113-25-8](/img/structure/B14314442.png)
Dibenzyl[bis(phenylethynyl)]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl[bis(phenylethynyl)]stannane is an organotin compound characterized by the presence of tin (Sn) bonded to benzyl and phenylethynyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl[bis(phenylethynyl)]stannane typically involves the stannylation or C-Sn coupling reactions. These reactions are facilitated by reagents such as Grignard reagents or organolithium compounds, which form Sn-C bonds . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation and hydrolysis of the sensitive organotin intermediates .
Industrial Production Methods
Industrial production of organotin compounds, including this compound, involves large-scale stannylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.
Substitution: The phenylethynyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various organotin oxides, hydroxides, and substituted derivatives, which have applications in catalysis and materials science .
Aplicaciones Científicas De Investigación
Dibenzyl[bis(phenylethynyl)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for forming Sn-C bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Dibenzyl[bis(phenylethynyl)]stannane involves its ability to form stable Sn-C bonds, which can interact with various molecular targets. The pathways involved include coordination with nucleophiles and electrophiles, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl(phenyl)stannane: Similar structure but with different substituents.
Dibutyltin compounds: Commonly used organotin compounds with different alkyl groups.
Tributyltin hydride: Known for its use in radical reactions.
Uniqueness
Dibenzyl[bis(phenylethynyl)]stannane is unique due to its specific combination of benzyl and phenylethynyl groups, which confer distinct reactivity and applications compared to other organotin compounds .
Propiedades
Número CAS |
111113-25-8 |
|---|---|
Fórmula molecular |
C30H24Sn |
Peso molecular |
503.2 g/mol |
Nombre IUPAC |
dibenzyl-bis(2-phenylethynyl)stannane |
InChI |
InChI=1S/2C8H5.2C7H7.Sn/c2*1-2-8-6-4-3-5-7-8;2*1-7-5-3-2-4-6-7;/h2*3-7H;2*2-6H,1H2; |
Clave InChI |
CKFNMTXVOAESKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

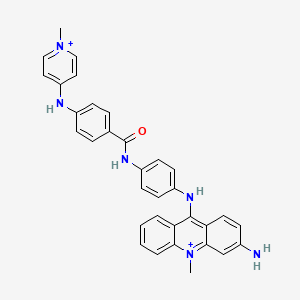
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
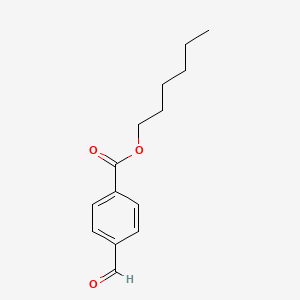
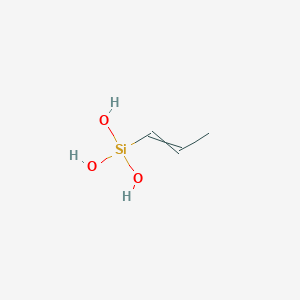
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
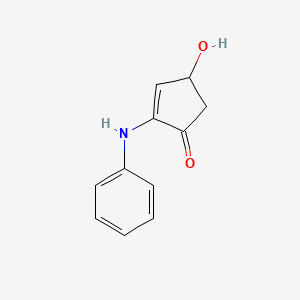
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
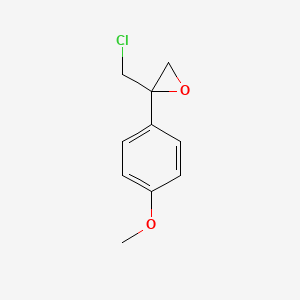
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
